7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 377051-02-0
Cat. No.: VC6389831
Molecular Formula: C17H19N5O2
Molecular Weight: 325.372
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 377051-02-0 |
---|---|
Molecular Formula | C17H19N5O2 |
Molecular Weight | 325.372 |
IUPAC Name | 8-[benzyl(methyl)amino]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Standard InChI | InChI=1S/C17H19N5O2/c1-4-10-22-13-14(21(3)17(24)19-15(13)23)18-16(22)20(2)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,23,24) |
Standard InChI Key | CNXYPPGERMARQV-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a purine backbone (a bicyclic structure comprising fused pyrimidine and imidazole rings) with three key substituents:
-
Methyl group at position 3, contributing to steric stabilization.
-
Allyl group (-CH2-CH=CH2) at position 7, introducing unsaturated bonding for potential reactivity.
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Benzyl(methyl)amino group (-N(CH3)CH2C6H5) at position 8, providing hydrophobic and aromatic interactions.
The molecular formula is C17H19N5O2, with a molar mass of 325.372 g/mol. Its SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C
) and InChIKey (CNXYPPGERMARQV-UHFFFAOYSA-N
) confirm the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 377051-02-0 |
Molecular Formula | C17H19N5O2 |
Molecular Weight | 325.372 g/mol |
Solubility | Soluble in organic solvents |
Purine Core Substituents | 3-methyl, 7-allyl, 8-benzyl(methyl)amino |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 7-allyl-8-(benzyl(methyl)amino)-3-methylpurine-2,6-dione involves multi-step nucleophilic substitution reactions, as inferred from analogous purine derivatives . A typical route includes:
-
Bromination: Introduction of a bromine atom at position 8 of 3-methylpurine-2,6-dione to form 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione .
-
Allylation: Substitution at position 7 using allyl bromide in the presence of a base (e.g., K2CO3) to yield 7-allyl-8-bromo-3-methylpurine-2,6-dione .
-
Amination: Displacement of the bromine atom at position 8 with benzyl(methyl)amine under reflux in n-butanol, catalyzed by K2CO3.
Critical Reaction Conditions:
-
Temperature: 80–100°C for amination.
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Purification: Recrystallization or column chromatography.
Biological Activities and Mechanistic Insights
Serotonin Receptor Modulation
Structurally related purine-2,6-diones exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which regulate mood and cognition . For example, 7-arylalkyl-8-alkylaminopurine derivatives demonstrate Ki values of 10–50 nM for 5-HT1A, acting as postsynaptic antagonists . While direct data for the target compound is limited, its benzyl(methyl)amino group may enhance receptor binding via hydrophobic interactions with transmembrane domains .
Putative Mechanisms of Action
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Enzyme Inhibition: Competitive inhibition of kinases or phosphodiesterases via purine core binding.
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Receptor Antagonism: Blockade of serotonin or adenosine receptors, altering intracellular signaling cascades .
The allyl group in the target compound reduces molecular weight compared to piperazinyl analogues, potentially enhancing blood-brain barrier permeability for CNS applications . Conversely, bromine substitution in increases electrophilicity, possibly favoring covalent enzyme interactions.
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